

Advanced Characterization Guide: IR Spectroscopy of N,N-Dimethyl-L-Tyrosine Methyl Ester

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Compound of Interest

Compound Name:	<i>N,N-dimethyl-L-tyrosine methyl ester</i>
CAS No.:	57746-16-4
Cat. No.:	B8351089

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Executive Summary & Strategic Context

N,N-Dimethyl-L-Tyrosine Methyl Ester (DMT-OMe) is a critical synthetic intermediate and bioactive scaffold, particularly in the development of opioid peptidomimetics (e.g., Dmt-Tic analogues) and prodrug formulations. Its structural integrity relies on two specific modifications to the native L-Tyrosine backbone: C-terminal esterification and N-terminal dimethylation.

For drug development professionals, Infrared (IR) Spectroscopy is not merely a fingerprinting tool; it is the primary rapid-screening method to validate these two transformations before proceeding to more expensive NMR or MS analysis.

This guide provides a comparative spectral analysis of DMT-OMe against its precursors—L-Tyrosine and L-Tyrosine Methyl Ester—to establish a self-validating quality control protocol.

Structural Analysis & Spectral Logic

To interpret the IR spectrum of DMT-OMe accurately, one must deconstruct the molecule into its three pharmacophoric zones. The spectral "performance" is defined by the presence of specific bands and, crucially, the absence of others.

The Three Critical Zones

- Zone A: The Phenolic Hydroxyl (Ar-OH)
 - Status: Unmodified.
 - Signal: Retains the broad O-H stretch, though often sharper than in zwitterionic tyrosine due to the lack of ammonium salt interactions.
- Zone B: The Methyl Ester (COOCH₃)
 - Status: Modified from Carboxylic Acid.
 - Signal: Appearance of a strong, sharp Carbonyl (C=O) stretch at 1735–1750 cm⁻¹. This differentiates it from the carboxylate of native tyrosine (~1600 cm⁻¹).
- Zone C: The Tertiary Amine (-N(CH₃)₂)
 - Status: Modified from Primary Amine.
 - Signal: Diagnostic Silence. The complete disappearance of N-H stretching bands (3300–3500 cm⁻¹) is the definitive proof of full N-methylation.

Comparative Spectral Analysis

This section compares DMT-OMe with its most common "alternatives"—its synthetic precursors. Use this data to determine if your reaction (Esterification or Reductive Amination) was successful.

Comparative Data Table

Functional Group	Vibration Mode	L-Tyrosine (Zwitterion)	L-Tyrosine Methyl Ester (Primary Amine)	DMT-OMe (Tertiary Amine)	Diagnostic Note
Amine (N-H)	Stretch	~3200–3000 cm^{-1} (Broad, Ammonium NH_3^+)	3300–3400 cm^{-1} (Doublet: Sym & Asym NH_2)	ABSENT	Primary Indicator of N-Methylation
Carbonyl (C=O)	Stretch	~1600 cm^{-1} (Carboxylate COO^- asymmetric)	1735–1750 cm^{-1} (Ester C=O)	1735–1750 cm^{-1} (Ester C=O)	Primary Indicator of Esterification
Phenol (O-H)	Stretch	~3200 cm^{-1} (Overlaps with NH)	~3200–3400 cm^{-1} (Broad)	3200–3400 cm^{-1} (Broad)	Confirms Tyrosine backbone integrity
Amine (C-N)	Stretch	~1300 cm^{-1}	1250–1020 cm^{-1}	1250–1020 cm^{-1}	Shifts slightly due to methyl steric bulk
Methyl (C-H)	Stretch (sp^3)	Weak/Obscured	~2950 cm^{-1} (O-Me only)	2800–3000 cm^{-1} (Distinct N-Me & O-Me)	Increased intensity in DMT-OMe
Aromatic Ring	C=C Stretch	1515, 1615 cm^{-1}	1515, 1615 cm^{-1}	1515, 1615 cm^{-1}	"Fingerprint" for Tyrosine core

Detailed Comparative Analysis

Comparison 1: DMT-OMe vs. L-Tyrosine (The Zwitterion Effect)

- L-Tyrosine exists as a zwitterion in the solid state. Its spectrum is dominated by a broad "ammonium" band (3000–2500 cm^{-1}) and carboxylate peaks (1600 & 1410 cm^{-1}).

- DMT-OMe is a neutral organic molecule (unless a salt).
 - Key Shift: The "messy" zwitterionic region clears up. The Carbonyl shifts dramatically from 1600 cm^{-1} (COO^-) to a sharp 1740 cm^{-1} (Ester C=O).

Comparison 2: DMT-OMe vs. L-Tyrosine Methyl Ester (The Amine Shift)

- L-Tyrosine Methyl Ester is a primary amine. It displays two distinct sharp spikes between 3300 and 3400 cm^{-1} (Symmetric and Asymmetric N-H stretch) and an N-H bending vibration near 1600 cm^{-1} .^[1]
- DMT-OMe is a tertiary amine.
 - Key Shift: The $3300\text{--}3500\text{ cm}^{-1}$ region becomes "silent" except for the broad Phenol O-H. If you see sharp spikes here, your methylation is incomplete (presence of mono-methyl or primary amine contaminants).

Experimental Protocol: Validated Workflow

This protocol ensures high-fidelity spectral acquisition, specifically addressing the physical properties of methylated tyrosine derivatives (often oils or low-melting solids).

Method A: Attenuated Total Reflectance (ATR) – Recommended

Best for: Oils, gums, and rapid screening of powders.

- Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background scan shows flat baseline (no residual lipid/protein bands).
- Sample Deposition:
 - If Oil: Place $10\text{ }\mu\text{L}$ of DMT-OMe directly on the crystal center.
 - If Solid: Place $\sim 5\text{ mg}$ of powder and apply high pressure using the anvil to ensure contact.
- Acquisition:

- Resolution: 4 cm^{-1}
- Scans: 32 (minimum) to reduce noise in the fingerprint region.
- Post-Processing: Apply "ATR Correction" (if comparing to transmission library data) to adjust for penetration depth differences.

Method B: KBr Pellet – For Crystalline Salts (e.g., HCl salt)

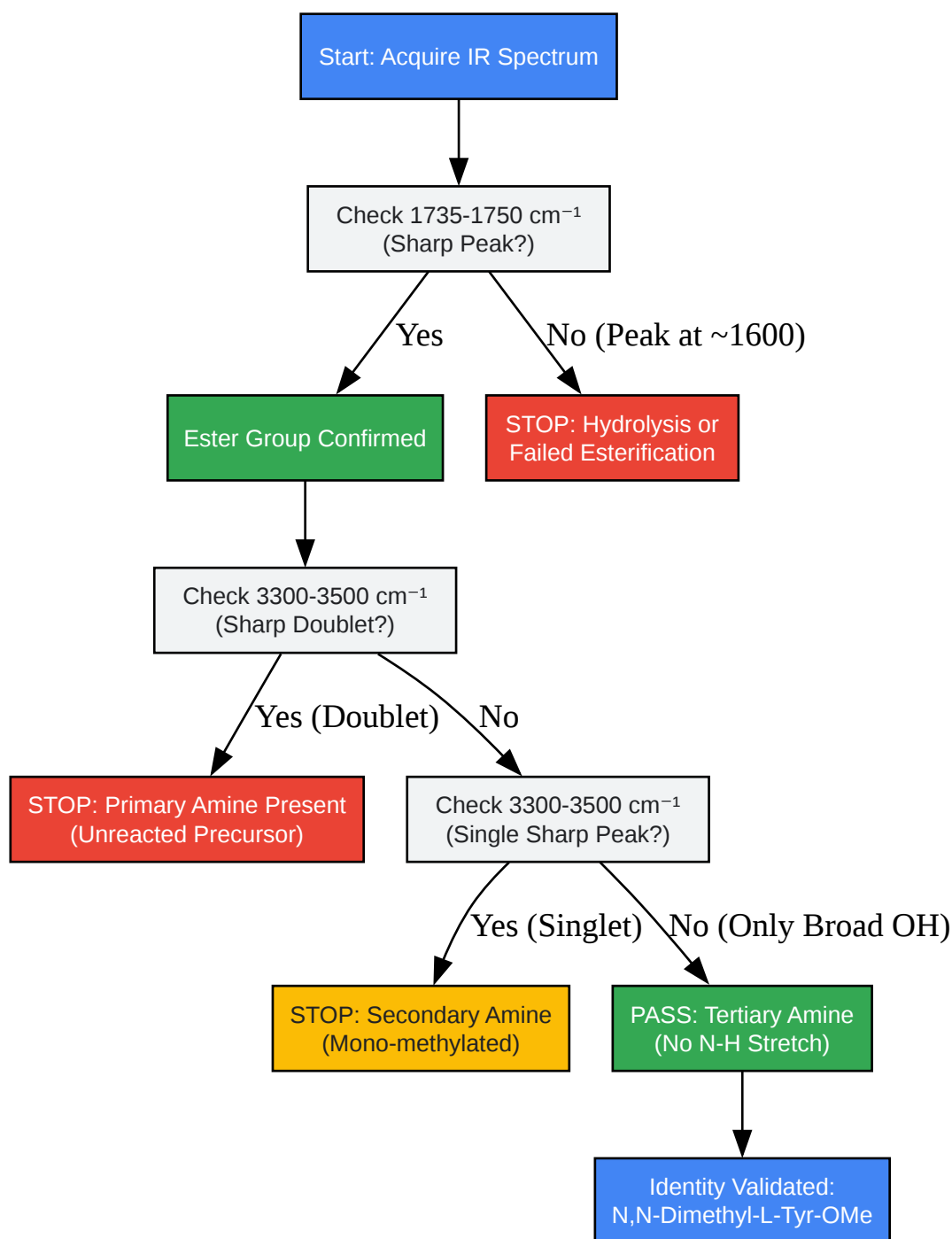
Best for: Publication-quality spectra of solid salts.

- Ratio: Mix 2 mg of DMT-OMe with 200 mg of dry spectroscopic-grade KBr (1:100 ratio).
- Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Warning: Do not over-grind if the sample is hygroscopic.
- Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
- Analysis: Scan immediately to prevent water uptake (which obscures the O-H/N-H region).

Decision Logic & Visualization

Workflow: Identity Verification

The following diagram illustrates the logical flow for confirming the structure of DMT-OMe using IR data.



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Caption: Step-by-step decision tree for validating **N,N-dimethyl-L-tyrosine methyl ester** synthesis via IR spectroscopy.

Troubleshooting Common Artifacts

Artifact	Spectral Appearance	Cause	Solution
Water Vapor	"Noise" or jagged peaks at 3600–3800 cm^{-1} and 1500–1600 cm^{-1} .	Insufficient instrument purging.	Purge sample chamber with N_2 for 2 mins before scanning.
Residual Solvent (DMF/DMSO)	Strong peak at 1660–1670 cm^{-1} (Amide I like).	Incomplete drying after synthesis.	Dry sample under high vacuum (<1 mbar) at 40°C for 4 hours.
CO_2	Sharp doublet at 2350 cm^{-1} .	Changes in room atmosphere (breathing near sample).	Ignore (does not overlap with diagnostic peaks), or background subtract.
Broad O-H Swamping	Massive broad band 3600–2500 cm^{-1} .	Wet KBr or hygroscopic sample.	Dry KBr powder overnight; Use ATR instead of KBr.

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